molecular formula C17H21N3O4 B6126985 1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine;oxalic acid

1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine;oxalic acid

Cat. No.: B6126985
M. Wt: 331.4 g/mol
InChI Key: YUWWKYVYFOGYLQ-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine; oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes. This method is often used due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within its framework

Properties

IUPAC Name

1,8-dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.C2H2O4/c1-10-6-7-13-12(9-10)14(16)11-5-3-4-8-18(2)15(11)17-13;3-1(4)2(5)6/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWWKYVYFOGYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2N)CCCCN3C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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